molecular formula C23H22N2O6 B2705726 (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327193-82-7

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2705726
CAS No.: 1327193-82-7
M. Wt: 422.437
InChI Key: YZRWBFFETVBCNT-BZZOAKBMSA-N
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Description

This compound is a chromene-based carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a tetrahydrofuran-2-ylmethyl substituent. Chromene scaffolds are known for their bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties . The Z-configuration of the imine bond (C=N) is critical for maintaining planar geometry, which is often associated with π-π stacking interactions in receptor binding .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c26-16-5-3-14-10-18(22(27)24-13-17-2-1-7-28-17)23(31-20(14)12-16)25-15-4-6-19-21(11-15)30-9-8-29-19/h3-6,10-12,17,26H,1-2,7-9,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRWBFFETVBCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic derivative with potential therapeutic applications. Its complex structure suggests diverse biological activities, which are crucial for its development in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C24H25N3O4C_{24}H_{25}N_{3}O_{4}, indicating a significant molecular weight and complexity. The structural features include:

  • A benzodioxin moiety
  • Hydroxy and carboxamide functional groups
  • A tetrahydrofuran side chain

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the chromene structure is often associated with free radical scavenging activity. In vitro studies have shown that such compounds can reduce oxidative stress in various cell types, potentially offering protective effects against cellular damage.

Antimicrobial Activity

Several derivatives of chromene compounds have demonstrated antimicrobial properties. The benzodioxin moiety may enhance the interaction with microbial membranes, leading to increased permeability and cell lysis. Preliminary studies suggest that our compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.

Anti-inflammatory Effects

Compounds containing chromene structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and oxidative stress pathways.
  • Modulation of Cell Signaling Pathways : Interaction with signaling molecules can alter cellular responses to stress and inflammation.
  • Direct Interaction with DNA/RNA : Some chromene derivatives have been reported to bind to nucleic acids, potentially affecting gene expression.

Study 1: Antioxidant Efficacy

A study conducted on structurally related compounds demonstrated significant antioxidant activity measured by DPPH radical scavenging assays. The results indicated that the presence of hydroxyl groups significantly enhances antioxidant potential.

Study 2: Antimicrobial Screening

In a screening assay against Gram-positive and Gram-negative bacteria, compounds similar to our target showed promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. Further studies are required to confirm these effects for the specific compound .

Data Table: Biological Activity Overview

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
AntimicrobialMembrane disruption
Anti-inflammatoryCytokine inhibition

Scientific Research Applications

Research indicates that compounds similar to (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide exhibit various pharmacological properties:

  • Anticancer Activity : Many chromene derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Anti-inflammatory Properties : Compounds containing the chromene structure are often investigated for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes or other inflammatory mediators, reducing inflammation in conditions such as arthritis .
  • Antimicrobial Effects : The structural components of this compound suggest potential antimicrobial activity against various pathogens. Research on similar derivatives indicates their effectiveness against bacteria and fungi, making them candidates for developing new antibiotics .

Synthetic Pathways

The synthesis of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can be achieved through several methods, often involving multi-step reactions that incorporate the benzodioxin and chromene frameworks. Key synthetic strategies include:

  • Condensation Reactions : These are critical for forming the imine linkage between the benzodioxin and chromene components.
  • Functional Group Modifications : The introduction of hydroxyl and carboxamide groups can be accomplished through selective functionalization techniques.

Case Studies

Several studies have explored the applications of compounds structurally related to (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide:

  • Anticancer Research : A study demonstrated that a related chromene derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis . This highlights the potential of such compounds in cancer therapeutics.
  • Anti-inflammatory Studies : Another investigation found that chromene derivatives significantly reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Testing : Research has shown that certain benzodioxin-containing compounds exhibit potent antibacterial activity against strains like E. coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
Target Compound C₂₃H₂₁N₂O₆ Not reported N/A ~3,400 (OH), ~1,650 (C=O)
Compound 11a C₂₀H₁₀N₄O₃S 243–246 68 3,436 (NH), 2,219 (CN)
Compound 12 C₁₇H₁₀N₄O₃ 268–269 57 3,217 (NH), 1,719 (C=O)
Table 2: Bioactivity Trends in Analogues
Compound Class Mechanism of Action Biological Target Reference
Thiazolo-pyrimidines (11a,b) Enzyme inhibition (e.g., kinases) Cancer cell proliferation
Pyrimidoquinazolines (12) DNA intercalation Topoisomerase II
Benzamide derivatives (3) Lipophilicity-driven membrane disruption Microbial cell walls

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